- Synthesis, characterization, and structure-property investigation of conformationally rigid regioisomers of poly(p-phenylene ethynylene)sJournal of Polymer Science, 2016, 54(22), 3652-3662,
Cas no 89284-52-6 (1,4-Dibromo-2-iodobenzene)

1,4-Dibromo-2-iodobenzene structure
Nome del prodotto:1,4-Dibromo-2-iodobenzene
Numero CAS:89284-52-6
MF:C6H3Br2I
MW:361.800492525101
MDL:MFCD07778993
CID:720931
PubChem ID:13406348
1,4-Dibromo-2-iodobenzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Dibromo-2-iodobenzene
- 1,4-DI BROMO-2-IODO BEZENE
- Benzene,1,4-dibromo-2-iodo-
- 1,4-Dibrom-2-jod-benzol
- 1,4-dibromo-2-iodo-benzene
- 2,5-Dibromjodbenzol
- 2,5-Dibromoiodobenzene
- Benzene,1,4-dibromo-2-iodo
- Benzene, 1,4-dibromo-2-iodo-
- VLRYPRKTXDPVNN-UHFFFAOYSA-N
- 4746AC
- AS03564
- SY047879
- ST2408476
- D4906
- A20826
- Z2238508602
- 1,4-Dibromo-2-iodobenzene (ACI)
- 2-Iodo-1,4-dibromobenzene
-
- MDL: MFCD07778993
- Inchi: 1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
- Chiave InChI: VLRYPRKTXDPVNN-UHFFFAOYSA-N
- Sorrisi: BrC1C=C(I)C(Br)=CC=1
Proprietà calcolate
- Massa esatta: 359.76500
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 97.1
- Superficie polare topologica: 0
Proprietà sperimentali
- Punto di fusione: 39.0 to 43.0 deg-C
- Punto di ebollizione: 180°C/25mmHg(lit.)
- PSA: 0.00000
- LogP: 3.81620
1,4-Dibromo-2-iodobenzene Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1,4-Dibromo-2-iodobenzene Dati doganali
- CODICE SA:2903999090
- Dati doganali:
Codice doganale cinese:
2903999090Panoramica:
2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%
1,4-Dibromo-2-iodobenzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM255614-5g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 5g |
$122 | 2022-05-27 | |
Chemenu | CM255614-100g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 100g |
$898 | 2022-05-27 | |
Enamine | EN300-247954-0.05g |
1,4-dibromo-2-iodobenzene |
89284-52-6 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
TRC | D422828-100mg |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 100mg |
$ 85.00 | 2022-10-31 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LG558-1g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 98% | 1g |
60.0CNY | 2021-08-04 | |
Alichem | A013032520-500mg |
2,5-Dibromoiodobenzene |
89284-52-6 | 97% | 500mg |
$831.30 | 2023-08-31 | |
Chemenu | CM255614-10g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 10g |
$204 | 2021-06-16 | |
Chemenu | CM255614-5g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 5g |
$122 | 2021-06-16 | |
AK Scientific | 4746AC-10g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 98% (GC) | 10g |
$206 | 2022-10-31 | |
Enamine | EN300-247954-0.25g |
1,4-dibromo-2-iodobenzene |
89284-52-6 | 95% | 0.25g |
$19.0 | 2024-06-19 |
1,4-Dibromo-2-iodobenzene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 80 °C; 80 °C → rt; rt → 0 °C
1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; cooled; 40 min, cooled
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, cooled; rt; 3 h, rt
1.3 Reagents: Sodium sulfite ; rt
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, cooled; rt; 3 h, rt
1.3 Reagents: Sodium sulfite ; rt
Riferimento
- Synthesis and characterization of D-A structure mesogen jacketed polymers containing benzodithiophene in main chainsGaofenzi Cailiao Kexue Yu Gongcheng, 2021, 37(7), 27-34,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 24 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 24 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
Riferimento
- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenesJournal of the American Chemical Society, 2008, 130(2), 472-480,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 50 °C; 0 °C; 45 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; cooled; 20 min, cooled
1.2 Reagents: Potassium iodide Solvents: Water ; cooled; 20 min, cooled
Riferimento
- Controlling the Complexity and Interconversion Mechanisms in Self-Assembled [Fe2L3]4+ Helicates and [Fe4L6]8+ CagesAngewandte Chemie, 2022, 61(7),,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
Riferimento
- A porphyrin tetramer for a positive homotropic allosteric recognition system: efficient binding information transduction through butadiynyl axis rotationTetrahedron Letters, 2001, 42(42), 7435-7438,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran ; rt → -40 °C
1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ; 1 h, -40 °C
1.3 Reagents: Iodine ; 1 h, -40 °C
1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ; 1 h, -40 °C
1.3 Reagents: Iodine ; 1 h, -40 °C
Riferimento
- Deprotonative Generation and Trapping of Haloaryllithium in a Batch ReactorOrganic Letters, 2023, 25(17), 3013-3017,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → 80 °C; 30 min, 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium nitrite ; < 10 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; < 10 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Sodium nitrite ; < 10 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; < 10 °C; 0 °C → rt; 12 h, rt
Riferimento
- Palladium-catalyzed aryl amination- heck cyclization cascade: a one-flask approach to 3-substituted indolesAngewandte Chemie, 2008, 47(5), 888-890,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ; 40 min, -80 °C; -80 °C → -90 °C
1.2 Reagents: Iodine ; -90 °C; 30 min, -80 °C; -80 °C → -20 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; -20 °C
1.2 Reagents: Iodine ; -90 °C; 30 min, -80 °C; -80 °C → -20 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; -20 °C
Riferimento
- Regioselective generation of aryllithiums from substituted bromobenzenes XC6H4Br (X = 4-Br, 4-I, 4-CN, 2-CN)European Journal of Organic Chemistry, 2008, (10), 1797-1801,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; 15 min, 10 °C; 10 min, 10 °C; 1 h, 10 °C → rt
Riferimento
- Bicyclic Phenyl-Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene BanisterChemistry - A European Journal, 2021, 27(20), 6295-6307,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; rt → 10 °C; 5 - 10 °C; 20 min, 5 - 10 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, 5 - 10 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, 5 - 10 °C
Riferimento
- Synthesis and Optical Properties of Conjugated Polymers Containing Polyoxometalate Clusters as Side-Chain PendantsChemistry of Materials, 2005, 17(11), 2841-2851,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 6 h, 0 °C → rt
Riferimento
- Acetophenone and thiophene side-arm polyaryleneethynylene conjugated polymers for enrichment of electronic applicationsPolymer International, 2020, 69(4), 429-438,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 6 h, 0 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 6 h, 0 °C → rt
Riferimento
- Functional phenylethynylene side arm poly(arylene ethynylene) conjugated polymers: optical and electrochemical behavior for enrichment of electronic applicationsNew Journal of Chemistry, 2018, 42(8), 5767-5773,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 °C; 1 h, 0 °C
1.2 Reagents: Urea Solvents: Water ; 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Urea Solvents: Water ; 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; rt; 1 h, rt
Riferimento
- Synthesis, Photophysics, and Electroluminescence of New Quinoxaline-Containing Poly(p-phenylenevinylene)sMacromolecules, 2004, 37(21), 867-7878,
1,4-Dibromo-2-iodobenzene Raw materials
1,4-Dibromo-2-iodobenzene Preparation Products
1,4-Dibromo-2-iodobenzene Letteratura correlata
-
Dong Wang,Qingsen Guo,Hong Gao,Zhou Yang,Yan Xing,Hui Cao,Wanli He,Huihui Wang,Jianming Gu,Huiying Hu Polym. Chem. 2016 7 3714
89284-52-6 (1,4-Dibromo-2-iodobenzene) Prodotti correlati
- 1806772-32-6(Ethyl 4-(difluoromethyl)-2-iodopyridine-5-acetate)
- 302840-89-7(3-(4-chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one)
- 3201-29-4(2,5-Dimethyl-1H-pyrazol-3(2H)-one)
- 878070-61-2(2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 3-(3-nitrophenyl)-2-propenoate)
- 1499900-99-0(4-methoxy-2-(pyrrolidin-2-yl)methylpyridine)
- 2138141-71-4(3-Butan-2-yloxy-2,2-difluoropropanehydrazide)
- 1070433-16-7((S)-Methyl 2-aminooctanoate HCl)
- 714261-04-8(2-(4-chlorophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole)
- 862814-27-5(2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide)
- 2171515-02-7(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-4,4-difluorobutanoic acid)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:89284-52-6)1,4-DIBROMO-2-IODOBENZENE

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:89284-52-6)1,4-Dibromo-2-iodobenzene

Purezza:99%
Quantità:100g
Prezzo ($):244.0